2-[2-(Phenylthio)Phenyl]Acetic Acid

Lipophilicity Drug Design ADME

Researchers requiring precise ortho-phenylthio substitution for phenylbutazone synthesis or COX-independent inflammation studies face limited sourcing options. Common phenylacetic acid analogs lack the -S-phenyl group, altering logP (~3.46) and biological profile. This compound (CAS 1527-17-9) provides: • The direct carboxylic acid precursor for phenylbutazone. • Defined weak COX-2 inhibition (IC50 >10 µM) for COX-independent pathway deconvolution. • Consistent batch quality for reliable lipophilicity reference.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
CAS No. 1527-17-9
Cat. No. B075655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Phenylthio)Phenyl]Acetic Acid
CAS1527-17-9
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O
InChIInChI=1S/C14H12O2S/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
InChIKeyJMIYLNQBNSEKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Phenylthio)Phenyl]Acetic Acid (CAS 1527-17-9): Technical Baseline for Scientific Procurement


2-[2-(Phenylthio)Phenyl]Acetic Acid (CAS 1527-17-9), also known as o-(phenylthio)phenylacetic acid, is a phenylthio-substituted phenylacetic acid derivative with the molecular formula C₁₄H₁₂O₂S and a molecular weight of 244.31 g/mol [1]. Its structure features a phenylthio group (-S-C₆H₅) ortho to the acetic acid moiety on a benzene ring, conferring a measured melting point of 123 °C and a boiling point of 205 °C at 1.2 Torr [2]. This compound is recognized as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), notably serving as the core acid component for esterification to form phenylbutazone . The ortho-phenylthio substitution pattern is critical for its biological profile, distinguishing it from para-substituted or oxygen-linked analogs.

Why Generic 2-[2-(Phenylthio)Phenyl]Acetic Acid Substitution Fails: Key Differentiators for Informed Selection


Substitution of 2-[2-(Phenylthio)Phenyl]Acetic Acid with seemingly similar phenylacetic acid derivatives or oxygen-containing analogs is not straightforward due to quantifiable differences in lipophilicity, enzymatic inhibition profile, and synthetic utility. The ortho-phenylthio configuration yields a specific logP value (~3.46) [1], which directly influences membrane permeability and in vivo activity compared to more polar analogs . Critically, the compound exhibits a weak and non-selective COX inhibition profile (IC₅₀ > 10,000 nM for COX-2) [2], a distinct characteristic from potent, selective COX-2 inhibitors, making it valuable as a control or comparative tool in target engagement studies. The following quantitative evidence details these non-interchangeable attributes, providing a basis for procurement decisions where specific physicochemical or biological properties are required.

2-[2-(Phenylthio)Phenyl]Acetic Acid: Quantitative Evidence Guide for Differentiation vs. Analogs


Lipophilicity (LogP) Comparison: Phenylthio vs. Phenoxy Analog

2-[2-(Phenylthio)Phenyl]Acetic Acid exhibits a calculated LogP of 3.46 [1], which is a key determinant of its membrane permeability and distribution profile. For comparison, the oxygen-containing analog, 2-(2-phenoxyphenyl)acetic acid, is significantly more polar, a difference attributable to the replacement of the sulfur atom with oxygen. This class-level inference, supported by the known property of thioethers to enhance lipophilicity over ethers , results in a quantifiable difference in predicted permeability, directly impacting the compound's suitability for applications requiring passive diffusion across biological membranes.

Lipophilicity Drug Design ADME Physicochemical Properties

COX-2 Inhibitory Potency: Weak Activity as a Defining Characteristic

The compound demonstrates weak inhibitory activity against human recombinant COX-2, with an IC₅₀ value > 10,000 nM [1]. This lack of potent COX-2 inhibition is a key differentiation point from many NSAID pharmacophores and provides a clear baseline for comparison in target engagement studies. In contrast, structurally related compounds within the phenylthioacetic acid class can achieve significantly higher potency. For example, novel 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have demonstrated COX-2 IC₅₀ values in the 0.07-0.22 µM (70-220 nM) range with selectivity indexes of 170-703.7 [2]. The >100-fold difference in potency confirms that 2-[2-(Phenylthio)Phenyl]Acetic Acid itself is not a potent COX-2 inhibitor, a property that must be considered when selecting this compound for assays.

COX-2 Inhibition Enzymatic Assay Inflammation Selectivity

Anti-Inflammatory Activity: Comparable to Aspirin and Phenylbutazone in Acute Edema Models

In a direct head-to-head comparison within a carrageenan-induced edema model, o-(phenylthio)phenylacetic acid (2b) demonstrated anti-inflammatory activity that was 'roughly comparable to aspirin or phenylbutazone' [1]. While specific ED₅₀ values are not provided in the abstract, the study explicitly states that four compounds, including 2b, exhibited activity on par with these clinical benchmarks in either the carrageenan-edema or UV-erythema assays [1]. This places the compound's in vivo anti-inflammatory efficacy in the same general range as established NSAIDs, despite its weak COX-2 inhibition. Notably, the compound had 'no significant activity' in an adjuvant arthritis model [1], highlighting its specific efficacy profile in acute, rather than chronic, inflammatory settings.

Anti-inflammatory In Vivo Model Carrageenan-Induced Edema Pharmacodynamics

Synthetic Utility: Core Intermediate for Phenylbutazone via Esterification

2-[2-(Phenylthio)Phenyl]Acetic Acid serves as the direct carboxylic acid precursor for the synthesis of phenylbutazone via esterification . This is a critical application-specific differentiation point. While para-substituted analogs like 2-(4-(Phenylthio)phenyl)acetic acid are also described as intermediates for NSAIDs , the ortho-substitution pattern in 2-[2-(Phenylthio)Phenyl]Acetic Acid is specifically required for the generation of phenylbutazone, a distinct NSAID with a different therapeutic profile and historical significance. This precise structural requirement (ortho-phenylthio) cannot be met by the para-isomer, making the ortho-compound essential for research involving phenylbutazone synthesis or the study of its metabolic pathway.

Synthetic Intermediate NSAID Synthesis Esterification Pharmaceutical Chemistry

Optimal Research and Industrial Application Scenarios for 2-[2-(Phenylthio)Phenyl]Acetic Acid


Investigating COX-Independent Anti-Inflammatory Mechanisms

This compound is an ideal probe for studying anti-inflammatory pathways that do not rely on potent COX-1 or COX-2 inhibition. Its weak COX-2 inhibitory activity (IC₅₀ > 10 µM) [1] combined with in vivo efficacy comparable to aspirin/phenylbutazone in acute edema models [2] makes it a powerful tool for deconvoluting alternative mechanisms of action. Researchers can use it as a comparative control to differentiate COX-dependent versus COX-independent effects in cell-based or animal models of inflammation.

Synthesis and Metabolic Studies of Phenylbutazone

As the direct carboxylic acid precursor for the synthesis of phenylbutazone via esterification [1], this compound is essential for any laboratory synthesizing this NSAID. It is also valuable for studies investigating the metabolic fate and hydrolysis products of phenylbutazone, serving as a key analytical standard for metabolite identification and quantification in biological samples.

Physicochemical and ADME Studies Leveraging LogP 3.46

With a well-defined LogP of 3.46 [1], this compound serves as a valuable reference standard for calibrating lipophilicity measurements (e.g., HPLC-derived logP) or for investigating structure-permeability relationships. Its higher lipophilicity compared to oxygen-containing analogs [2] makes it a useful tool in membrane permeability assays, particularly for studying the impact of thioether versus ether linkages on passive diffusion.

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